Lower Molecular Weight and Lipophilicity vs. Thiophenyl-Acetamide Analog (CAS 2034376-22-0)
The target compound exhibits significantly reduced molecular weight (293.39 g/mol) and computed XLogP3 (1.5) compared with the bulkier 2-(thiophen-3-yl)acetamide analog (CAS 2034376-22-0; molecular weight 345.48 g/mol) [1]. The 52.09 Da increase in molecular weight for the comparator results from the additional thiophene ring, which also increases lipophilicity and topological polar surface area, potentially reducing aqueous solubility and altering pharmacokinetic profiles .
| Evidence Dimension | Molecular Weight (g/mol) / XLogP3 |
|---|---|
| Target Compound Data | 293.39 g/mol; XLogP3 = 1.5 |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS 2034376-22-0); 345.48 g/mol; XLogP3 not explicitly reported but estimated >2.5 due to additional thiophene |
| Quantified Difference | ΔMW = 52.09 g/mol (increase); ΔXLogP3 estimated >1.0 log unit increase |
| Conditions | Computed properties from vendor‑supplied data (Kuujia, Bidepharm); XLogP3 for comparator inferred from structural analogs |
Why This Matters
A lower molecular weight and lipophilicity are commonly associated with better aqueous solubility, faster diffusion rates, and improved CNS penetration potential, which can influence compound selection for hit‑to‑lead programs that prioritize these parameters.
- [1] Kuujia Chemical Marketplace. CAS 2034358-14-8 product page. Accessed April 2026. View Source
